

Chemical Identity of Benzo[*pqr*]picene

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Compound Focus: Benzo[*pqr*]picene

CAS No.: 189-96-8

Cat. No.: S1513510

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The table below summarizes the basic identifying information available for **Benzo[*pqr*]picene**.

Property	Value
CAS Registry Number	189-96-8 [1] [2] [3]
Molecular Formula	C ₂₄ H ₁₄ [4] [1] [2]
Molar Mass	302.37 g/mol [2]
IUPAC Name	Benzo[<i>pqr</i>]picene [1]
Synonyms	Naphtho[2,1- <i>a</i>]pyrene; Naphtho[1,2- <i>a</i>]pyrene [1] [2]

How to Proceed with NMR Characterization

For a complete and accurate NMR characterization of **Benzo[*pqr*]picene**, I suggest the following practical steps:

- **Perform Experimental Analysis:** The most reliable method is to obtain a pure sample and conduct experimental NMR analysis. This would involve:
 - **Sample Preparation:** Dissolving the compound in a deuterated solvent suitable for aromatic hydrocarbons, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-*d*₆).
 - **Data Acquisition:** Running standard 1D NMR spectra (¹H and ¹³C) as a starting point.

- **Advanced Techniques:** Using 2D NMR experiments (such as COSY, HSQC, and HMBC) to confidently assign all proton and carbon signals and confirm the molecular structure [5].
- **Consult Specialized Databases:** Search commercial spectral databases from suppliers like Sigma-Aldrich. These databases sometimes contain NMR data for compounds that are not listed in public, free-access resources.

A Guide to Interpreting NMR Data

Once you obtain an NMR spectrum, you can use the following workflow and principles to interpret the data for a complex polycyclic aromatic hydrocarbon like **Benzo[pqr]picene**.

Key Principles for NMR Interpretation [5]

- **Chemical Shift:** The signals (chemical shifts) for all protons and carbons in **Benzo[pqr]picene** will appear in the aromatic region. The exact value is influenced by the local electronic environment.
- **Signal Multiplicity:** The splitting pattern of a proton signal (e.g., doublet, triplet) follows the **n+1 rule**, where n is the number of equivalent protons on adjacent carbons. This helps map the connectivity between different parts of the molecule.
- **Signal Area:** In ^1H -NMR spectra, the area under a signal is directly proportional to the number of protons it represents. This is crucial for determining how many protons are in each unique chemical environment.
- **Carbon Count:** A ^{13}C -NMR spectrum will reveal the number of unique carbon environments in the molecule. For **Benzo[pqr]picene**, you can expect to see fewer than 24 signals due to molecular symmetry.

Important Safety Note

Benzo[pqr]picene is a polycyclic aromatic hydrocarbon (PAH). Many PAHs, such as the well-studied Benzo[a]pyrene, are known carcinogens and mutagens [6] [7]. It is essential to consult the relevant Safety Data Sheets (SDS) and handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

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